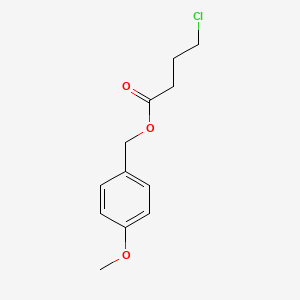

4-Methoxybenzyl 4-chlorobutyrate

Description

4-Methanesulfonyloxystyrene (CAS: Not explicitly provided in evidence) is a styrene derivative with a methanesulfonyloxy (-O-SO₂-CH₃) group at the para position of the benzene ring. Its structure combines a vinyl group (CH₂=CH-) and a sulfonate ester, making it a reactive intermediate in organic synthesis and polymerization. The methanesulfonyloxy group acts as a polar, electron-withdrawing substituent, influencing both electronic and steric properties of the compound.

Synthesis: While direct synthesis details are absent in the provided evidence, analogous sulfonate esters (e.g., 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate in ) suggest that 4-Methanesulfonyloxystyrene could be synthesized via esterification of 4-hydroxystyrene with methanesulfonyl chloride under basic conditions .

Properties

Molecular Formula |

C12H15ClO3 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl 4-chlorobutanoate |

InChI |

InChI=1S/C12H15ClO3/c1-15-11-6-4-10(5-7-11)9-16-12(14)3-2-8-13/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

DJESJIODSVAZCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares 4-Methanesulfonyloxystyrene with structurally related compounds, focusing on substituents and functional groups:

Key Observations :

- Electronic Effects : The sulfonate ester in 4-Methanesulfonyloxystyrene is more electron-withdrawing than the sulfonamide in , enhancing electrophilic substitution reactivity at the meta position .

Reactivity and Stability

Leaving Group Ability

The methanesulfonyloxy group is a superior leaving group compared to hydroxyl or methoxy groups but less reactive than tosylates due to smaller size and lower resonance stabilization. For example:

- Hydrolysis : 4-Methanesulfonyloxystyrene may hydrolyze faster in basic conditions than 4-tosyloxystyrene (a tosyl analog) due to reduced steric protection .

- Nucleophilic Substitution: Reacts with amines or thiols to form substituted styrenes, similar to 4-cyanophenyl 4-methylbenzenesulfonate () .

Polymerization Potential

The vinyl group enables radical or ionic polymerization. Compared to unsubstituted styrene, the electron-withdrawing sulfonate ester may slow polymerization rates but introduce polar functionalities into the polymer backbone.

Stability Concerns

- Thermal Stability : Likely stable below 150°C, but may decompose at higher temperatures, releasing SO₂.

- Incompatibilities : Reacts with strong acids/bases (e.g., sulfuric acid, ) or oxidizing agents (e.g., permanganates, ) .

Physical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.